molecular formula C8H8BrNO3 B11718883 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene

2-Bromo-5-methoxy-1-methyl-3-nitrobenzene

Cat. No.: B11718883
M. Wt: 246.06 g/mol
InChI Key: HQVBQCVBKBPBKI-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring bromine, methoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of 5-methoxy-1-methyl-3-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-Bromo-5-methoxy-1-methyl-3-aminobenzene.

    Oxidation: 2-Bromo-5-methoxy-1-carboxy-3-nitrobenzene.

Scientific Research Applications

2-Bromo-5-methoxy-1-methyl-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-methoxy-3-nitrobenzene
  • 1-Bromo-2-methyl-3-nitrobenzene
  • 1-Bromo-2-nitrobenzene

Uniqueness

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for diverse chemical transformations and interactions .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-bromo-5-methoxy-1-methyl-3-nitrobenzene

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(13-2)4-7(8(5)9)10(11)12/h3-4H,1-2H3

InChI Key

HQVBQCVBKBPBKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])OC

Origin of Product

United States

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